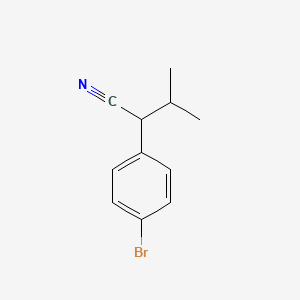
2-(4-Bromophenyl)-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3-methylbutanenitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a nitrile group and a methyl-substituted butane chain
Mechanism of Action
Target of Action
Bromophenyl compounds are known to interact with various biological targets, depending on their specific structure .
Mode of Action
Bromophenyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the bromophenyl compound acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .
Biochemical Pathways
Bromophenyl compounds have been studied for their potential effects on various biological pathways, including those involved in antimicrobial and anticancer activity .
Pharmacokinetics
The bromophenyl moiety is known to be relatively stable, which may influence the compound’s bioavailability .
Result of Action
Bromophenyl compounds have been studied for their potential antimicrobial and anticancer activities .
Action Environment
The action, efficacy, and stability of 2-(4-Bromophenyl)-3-methylbutanenitrile can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which bromophenyl compounds are often used, depends on the reaction conditions, including temperature, solvent, and the presence of a suitable catalyst .
Biochemical Analysis
Biochemical Properties
Bromophenyl compounds have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals interactions .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-methylbutanenitrile typically involves the reaction of 4-bromobenzyl bromide with a suitable nitrile source under basic conditions. One common method is the nucleophilic substitution reaction where 4-bromobenzyl bromide reacts with sodium cyanide in the presence of a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-methylbutanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(4-Bromophenyl)-3-methylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Bromobenzyl Bromide: Precursor in the synthesis of 2-(4-Bromophenyl)-3-methylbutanenitrile.
2-(4-Bromophenyl)ethene-1,1,2-triyltribenzene: Contains a bromophenyl group but different overall structure.
Uniqueness
This compound is unique due to the combination of its bromophenyl and nitrile functionalities, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-methylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKBRQVNADDWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
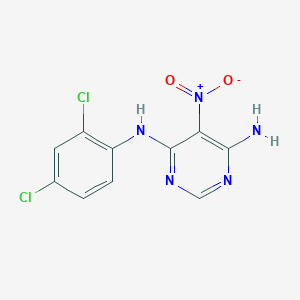
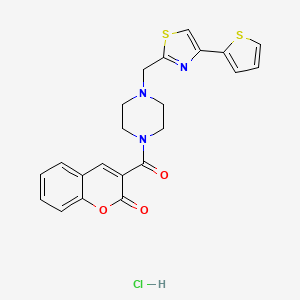
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2982711.png)
![3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982713.png)
![Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2982715.png)
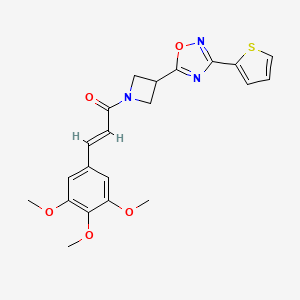
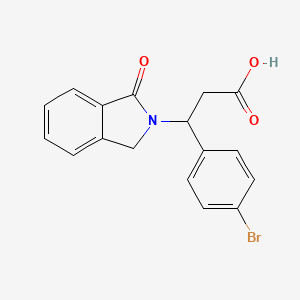
methanone](/img/structure/B2982718.png)
![(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2982721.png)
![(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride](/img/structure/B2982722.png)
![N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2982723.png)
![1-(7-Methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2982724.png)
![3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2982725.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2982727.png)
